molecular formula C17H13N5O4S2 B4923529 N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

Cat. No. B4923529
M. Wt: 415.5 g/mol
InChI Key: NAPVTVXQVUJCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide, also known as ANIT, is a chemical compound that has been extensively studied in the field of scientific research. ANIT is a thiadiazole derivative that has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide inhibits the activity of cytochrome P450 enzymes by binding to the heme group of the enzyme. This leads to a decrease in the activity of the enzyme, which can result in the accumulation of toxic metabolites. N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide has also been shown to induce oxidative stress and lead to the formation of reactive oxygen species, which can damage liver cells.
Biochemical and Physiological Effects:
N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide has been shown to induce liver injury in animal models. This is thought to be due to the accumulation of toxic metabolites and the formation of reactive oxygen species. N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide has also been shown to induce apoptosis in liver cells and to decrease the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide is a useful tool for studying the role of cytochrome P450 enzymes in drug metabolism and toxicity. It is also useful for studying the effects of oxidative stress on liver function. However, N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide has limitations in that it can only be used in animal models and not in humans.

Future Directions

There are several future directions for research on N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide. One area of research could be to develop more specific inhibitors of cytochrome P450 enzymes that do not have the same toxic effects as N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide. Another area of research could be to study the effects of N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide on other organs and systems in the body. Finally, research could focus on developing new animal models that more accurately mimic the effects of N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide-induced liver injury in humans.

Synthesis Methods

N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 2-amino-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-2-oxoethyl aniline to form the thiadiazole derivative. The final step involves the reaction of this intermediate with 4-nitrobenzoyl chloride to form N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide.

Scientific Research Applications

N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide has been extensively studied in the field of scientific research due to its ability to inhibit the activity of cytochrome P450 enzymes. This makes N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide a useful tool for studying the role of these enzymes in drug metabolism and toxicity. N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide has also been used to study the effects of oxidative stress on liver function and the mechanisms of liver injury.

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4S2/c23-14(18-12-4-2-1-3-5-12)10-27-17-21-20-16(28-17)19-15(24)11-6-8-13(9-7-11)22(25)26/h1-9H,10H2,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPVTVXQVUJCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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